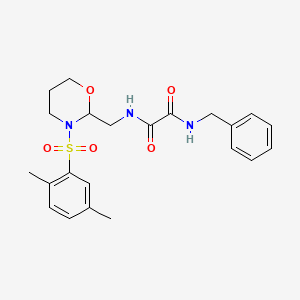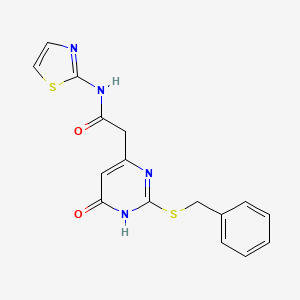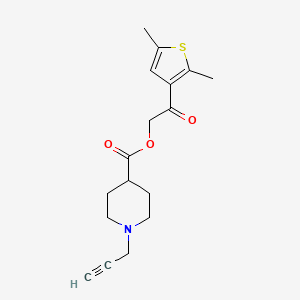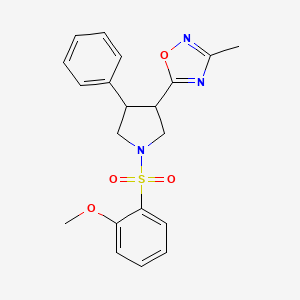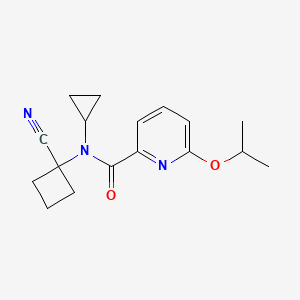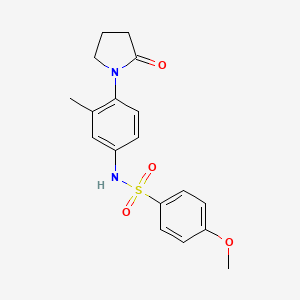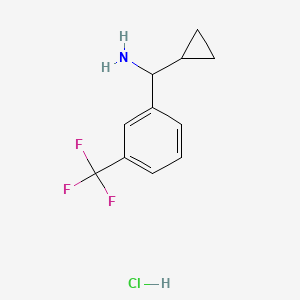
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClF3N . It is a powder in physical form . The compound’s molecular weight is 251.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H . This code represents the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a powder . It has a molecular weight of 251.68 . The compound’s InChI code is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Reaction and Synthesis
- Cyclopropenone oximes, including derivatives related to cyclopropyl(3-(trifluoromethyl)phenyl)methanamine, have been synthesized and reacted with isocyanates to form diazaspiro[2.3]hexenones, showcasing the compound's utility in synthesizing novel chemical structures (H. Yoshida et al., 1988).
Luminescent Properties
- Luminescent properties of cyclometalated platinum(II) complexes involving derivatives similar to cyclopropyl(3-(trifluoromethyl)phenyl)methanamine have been examined, highlighting the potential use of such compounds in the development of new materials for electronics and photonics (S. Lai et al., 1999).
Chemical Transformations
- A method for synthesizing carba-sugar enones (gabosines) using mercury(II)-mediated opening of cyclopropanated pyranosides as a key step demonstrates the compound's role in complex organic syntheses (A. Corsaro et al., 2006).
Radical Ring Opening
- Studies on the radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions have revealed the formation of unique oxygen adducts, underscoring the compound's relevance in investigating new reaction pathways and mechanisms (K. Wimalasena et al., 2001).
Neurotransmitter Analogues
- The use of Ti(IV)-mediated cyclopropanation reactions to synthesize substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters like histamine and tryptamine showcases the compound's potential in developing new therapeutic agents (C. Faler & M. Joullié, 2007).
Enantioselective Synthesis
- Research on the synthesis of enantiomerically pure cyclopropylamines from cyclopropylboronic esters highlights the compound's importance in creating substances with specific chirality, which is crucial for drug development and synthesis of biologically active molecules (J. Pietruszka & Gemma Solduga, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Wirkmechanismus
Target of Action
The primary targets of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride are currently unknown. The compound is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of a trifluoromethyl group and a cyclopropyl group in its structure suggests that it may exhibit unique reactivity and binding characteristics . The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can enhance binding affinity and selectivity. The cyclopropyl group, due to its ring strain, often has high reactivity .
Biochemical Pathways
Given its use as an intermediate in organic synthesis , it may be involved in a wide range of biochemical reactions
Result of Action
As an intermediate in organic synthesis , its effects likely depend on the specific context of its use and the compounds it is synthesized into.
Action Environment
The action, efficacy, and stability of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride can be influenced by various environmental factors. For instance, its storage conditions can affect its stability. It is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Other factors, such as pH, presence of other chemicals, and temperature, can also influence its reactivity and efficacy.
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYXRMSWSQYWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)
![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2754862.png)


![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)
